molecular formula C18H37N(CH3)2 B1165727 果胶酶 CAS No. 9032-75-1

果胶酶

货号: B1165727
CAS 编号: 9032-75-1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
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作用机制

Target of Action

Pectinase is a complex group of enzymes that primarily target pectic substances . Pectin is a structural polysaccharide that forms a significant component of the primary cell wall and middle lamella of plants, particularly in fruits and vegetables . It plays a crucial role in plant growth, fruit ripening, and protection against pathogenic microorganisms .

Mode of Action

Pectinase acts by cleaving the α-1,4-glycosidic bond of pectin molecules through a β-elimination reaction, producing pectin oligosaccharides . Pectinase can degrade pectin into oligomeric products with various physiological activities by physical degradation, chemical hydrolysis, and enzymatic preparation .

Biochemical Pathways

Pectinase stimulates the liquefaction of plant cell wall components and destroys the emulsifying properties of pectin, thereby increasing product yields . It plays a vital role in various biotechnological applications, such as the textile industry, paper making, pectic wastewater pretreatment, juice clarification, and oil extraction . The enzymatic preparation of pectin oligosaccharides (POSs) with good biological activity has gained increasing attention .

Pharmacokinetics

It’s important to note that pectinase is a biocatalyst that is highly specific, non-toxic, sustainable, and eco-friendly . Its bioavailability and pharmacokinetic properties would largely depend on the specific application and administration method.

Result of Action

The action of pectinase results in the breakdown of pectin into simpler molecules, which can have various physiological activities . For instance, the enzymatic preparation of POSs with good biological activity has obtained increasing attention . POSs could be selectively utilized by the intestinal microorganisms and were considered as the best choice for second-generation prebiotic factors .

Action Environment

The efficiency of pectinase varies with different pH levels and temperatures, ranging in pH from 5 to 11 and temperature from 40 to 70°C . Environmental factors such as pH, temperature, and substrate availability can significantly influence the action, efficacy, and stability of pectinase .

安全和危害

Pectinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

未来方向

The market demand and application of pectinases in new sectors are continuously increasing . The importance and implications of pectinases are rising in diverse areas, including bioethanol production, extraction of DNA, and protoplast isolation from a plant . Therefore, characteristics of pectinase suggest that it can be potentially used for industrial applications as a biocatalyst .

生化分析

Biochemical Properties

Pectinase plays a significant role in biochemical reactions by depolymerizing pectin through hydrolysis, trans-elimination, and deesterification reactions. These reactions break down the ester bonds that hold together the carboxyl and methyl groups in pectin . Pectinase interacts with several biomolecules, including polygalacturonase, pectolyase, and pectinesterase. Polygalacturonase hydrolyzes the glycosidic linkages in pectin, while pectinesterase removes methyl groups from pectin, facilitating further breakdown by other enzymes .

Cellular Effects

Pectinase influences various cellular processes, particularly in plant cells. It hydrolyzes pectin in the cell wall, allowing for cell wall remodeling and growth . This enzyme also plays a role in fruit ripening, abscission, and pathogen defense by breaking down pectin during these processes . In fungi, pectinase aids in nutrient extraction from plant tissues by breaking down the middle lamella, which holds plant cells together .

Molecular Mechanism

At the molecular level, pectinase exerts its effects by binding to pectin and catalyzing its breakdown through hydrolysis, trans-elimination, and deesterification . The enzyme’s active site contains residues that facilitate the cleavage of glycosidic bonds and the removal of ester groups. This process results in the depolymerization of pectin into smaller molecules, which can be further metabolized by the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the activity of pectinase can change over time due to factors such as enzyme stability and degradation. Pectinase is generally stable under optimal conditions of temperature and pH, but its activity can decrease over time if these conditions are not maintained . Long-term studies have shown that pectinase can maintain its activity for extended periods when stored properly, but it may degrade and lose activity if exposed to unfavorable conditions .

Dosage Effects in Animal Models

The effects of pectinase vary with different dosages in animal models. At low doses, pectinase can aid in the digestion of plant materials by breaking down pectin in the gut. At high doses, pectinase may cause adverse effects such as gut irritation or disruption of normal gut flora . Studies have shown that there is a threshold dose beyond which the enzyme’s beneficial effects are outweighed by its potential toxicity .

Metabolic Pathways

Pectinase is involved in the metabolic pathways that degrade pectin into simpler molecules. These pathways include the hydrolysis of pectin into galacturonic acid, which can then enter the tricarboxylic acid (TCA) cycle for further metabolism . Pectinase also interacts with enzymes such as polygalacturonase and pectinesterase, which facilitate the breakdown of pectin into its constituent sugars .

Transport and Distribution

Within cells, pectinase is transported and distributed to the cell wall, where it exerts its enzymatic activity. The enzyme is often secreted by fungi and bacteria to degrade pectin in the surrounding environment, allowing these organisms to access the nutrients within plant tissues . In plants, pectinase is localized to the cell wall and is involved in processes such as cell wall remodeling and fruit ripening .

Subcellular Localization

Pectinase is primarily localized in the cell wall, where it breaks down pectin. The enzyme may also be found in the extracellular space, particularly in fungi and bacteria that secrete pectinase to degrade plant tissues . The subcellular localization of pectinase is directed by targeting signals and post-translational modifications that ensure the enzyme reaches its site of action .

属性

{ "Design of the Synthesis Pathway": "Pectinase can be synthesized through a fermentation process using microorganisms such as Aspergillus niger or Penicillium funiculosum. The microorganisms are grown in a nutrient-rich medium containing pectin as the sole carbon source. The pectinase enzyme is then extracted and purified from the fermentation broth.", "Starting Materials": [ "Pectin", "Microorganisms (Aspergillus niger or Penicillium funiculosum)", "Nutrient-rich medium" ], "Reaction": [ "Inoculate microorganisms into nutrient-rich medium containing pectin as the sole carbon source", "Ferment the mixture for a specific period of time", "Harvest the fermentation broth", "Extract the pectinase enzyme from the broth using techniques such as centrifugation, filtration, and chromatography", "Purify the enzyme to obtain a highly concentrated and homogeneous product" ] }

CAS 编号

9032-75-1

分子式

C18H37N(CH3)2

同义词

Pectinglycosidase; MACERASE PECTINASE; MACERASE(R) PECTINASE; MACERASE(R) PECTINASE, RHIZOPUS SPECIES; MACERASE(TM) PECTINASE; MACEROZYME R-10; IUB: 4.2.2.10; EC 3.2.1.15

产品来源

United States
Customer
Q & A

Q1: What is pectinase and what is its target?

A1: Pectinases are a complex cocktail of enzymes that target pectin, a structural heteropolysaccharide found in the cell walls of higher plants. []

Q2: How does pectinase interact with pectin?

A2: Pectinases break down pectin by hydrolyzing the glycosidic bonds present in its structure. This degradation can occur through various mechanisms, depending on the specific type of pectinase involved. []

Q3: What are the downstream effects of pectin degradation by pectinase?

A3: Pectin degradation leads to reduced viscosity, decreased gel formation, and release of intracellular components in plant materials. These effects are utilized in various industrial applications, including fruit juice clarification and textile processing. [, ]

Q4: Is there a single molecular formula and weight for pectinase?

A4: No, pectinase refers to a group of enzymes with diverse structures. Therefore, a single molecular formula and weight cannot be assigned. Each pectinase enzyme would have its own specific characteristics.

Q5: How does pectinase perform under various conditions?

A5: Pectinase activity is influenced by temperature, pH, and the presence of inhibitors or activators. For instance, one study found that an immobilized pectinase retained over 90% activity after 120 hours at 50°C, demonstrating enhanced thermal stability. [] Another study showed that calcium ions can act as activators, enhancing pectinase activity from Bacillus firmus. []

Q6: Does pectinase exhibit different optimal conditions depending on its source?

A6: Yes, pectinases from different sources can have different optimal pH and temperature ranges. For example, an alkaline pectinase from Bacillus gibsonii showed optimal activity for inducing plant disease resistance at pH 8.0. []

Q7: Are there ways to improve pectinase stability for industrial applications?

A7: Yes, immobilization is a common strategy to enhance pectinase stability. For instance, immobilizing pectinase onto porous hydroxyapatite/calcium alginate composite beads improved its thermal stability, pH tolerance, and storage stability. [] Similarly, immobilizing pectinase on magnetic iron oxide nanoparticles using glutaraldehyde as a crosslinking agent improved its stability at various temperatures. []

Q8: What are the main types of pectinase enzymes and their specific actions?

A8: Pectinases are broadly categorized into protopectinases, esterases (like pectinesterase), and depolymerases (polygalacturonases and pectin lyases). Protopectinases act on protopectin, esterases hydrolyze methyl ester groups, polygalacturonases cleave the polygalacturonan backbone, and pectin lyases break down pectin via a transelimination reaction. []

Q9: How is pectinase used in the food industry?

A9: Pectinases are widely used in fruit juice clarification, improving yield and clarity. They also find application in winemaking, extracting fruit juice from mashed fruits, and enhancing cloud stability. [, , ]

Q10: What are some emerging applications of pectinase?

A10: Research is exploring the use of pectinase in poultry diets to enhance nutrient utilization, [] in biofuel production from agricultural waste, [] and as a potential tool in drug delivery studies. []

Q11: Can pectinases be used for bioremediation?

A11: Yes, pectinases hold promise for treating pectin-rich wastewaters generated by various industries. Their ability to break down pectin can help in detoxifying these waste streams and making them environmentally safe. []

Q12: How is computational chemistry used in pectinase research?

A12: While the provided papers don't delve deep into this, computational methods can be used to model enzyme-substrate interactions, predict the impact of mutations on enzyme activity, and design novel pectinases with improved properties.

Q13: What are some formulation strategies to improve pectinase stability?

A13: Besides immobilization, other strategies include using additives like stabilizers and preservatives, optimizing storage conditions (temperature, pH, light), and developing suitable encapsulation techniques.

Q14: Is pectinase a drug?

A14: Pectinase itself is not a drug. It is an enzyme primarily used for its catalytic properties in various industrial applications. Therefore, aspects related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, drug delivery, and biomarkers are not directly relevant in the context of this Q&A.

Q15: How is pectinase activity measured?

A17: Pectinase activity is typically determined by measuring the amount of product formed or substrate consumed over time. Common methods include the dinitrosalicylic acid (DNS) method, which measures reducing sugar release, and spectrophotometric assays that monitor changes in absorbance or fluorescence. [, ]

Q16: What techniques are used to characterize pectinase?

A18: Various techniques like SDS-PAGE (for molecular weight determination), chromatography (for purification and separation of different pectinase isoforms), and mass spectrometry (for protein identification and characterization) are commonly used. [, ]

Q17: Are there environmental concerns related to pectinase production and use?

A19: While pectinase itself is biodegradable, large-scale production and use can still have environmental impacts. These include energy consumption, waste generation, and potential release of genetically modified organisms (if used in production). Sustainable practices, such as using agricultural waste as substrates for enzyme production and developing efficient downstream processing methods, can help mitigate these impacts. [, ]

Q18: How is pectinase research contributing to a circular economy?

A22: Pectinase research aligns with circular economy principles by promoting resource efficiency and waste valorization. This is evident in the use of agricultural waste as substrates for pectinase production, reducing reliance on virgin resources and minimizing waste generation. [, ]

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